molecular formula C14H21NO B14354835 1-(1-Benzylpiperidin-4-yl)ethanol CAS No. 92322-06-0

1-(1-Benzylpiperidin-4-yl)ethanol

Cat. No.: B14354835
CAS No.: 92322-06-0
M. Wt: 219.32 g/mol
InChI Key: APLPFTYDMDHGAR-UHFFFAOYSA-N
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Description

1-(1-Benzylpiperidin-4-yl)ethanol is an organic compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a benzyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Benzylpiperidin-4-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(1-benzylpiperidin-4-yl)ketone using sodium borohydride (NaBH4) in a solvent such as ethanol or tetrahydrofuran (THF). The reaction typically proceeds at room temperature and yields the desired alcohol .

Industrial Production Methods: Industrial production of this compound often involves similar reduction reactions but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzylpiperidin-4-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of analgesics and other central nervous system (CNS) active compounds.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)ethanol is primarily related to its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the CNS .

Comparison with Similar Compounds

1-(1-Benzylpiperidin-4-yl)ethanol can be compared to other piperidine derivatives such as:

Properties

CAS No.

92322-06-0

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)ethanol

InChI

InChI=1S/C14H21NO/c1-12(16)14-7-9-15(10-8-14)11-13-5-3-2-4-6-13/h2-6,12,14,16H,7-11H2,1H3

InChI Key

APLPFTYDMDHGAR-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCN(CC1)CC2=CC=CC=C2)O

Origin of Product

United States

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